molecular formula C22H17Cl3FN3O3S B297598 N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Cat. No. B297598
M. Wt: 528.8 g/mol
InChI Key: HZVCXEYBDGGZEG-KKMKTNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that it exerts its anti-inflammatory and anti-oxidant effects by modulating the expression of genes involved in these pathways.
Biochemical and Physiological Effects:
N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation and oxidative stress. Additionally, it has been shown to improve glucose metabolism and reduce blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has also been found to exhibit potent biological activities at low concentrations. However, it has some limitations as well. It is not very water-soluble, which can make it difficult to use in aqueous-based experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide. One area of research could be to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders. Another area of research could be to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, research could be conducted to improve its water solubility and bioavailability to make it more suitable for use in clinical settings.

Synthesis Methods

The synthesis of N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-benzyl-N'-[2-(2-chloro-6-fluorobenzylidene)hydrazino]ethane-1,2-diamine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide has been found to exhibit potential applications in biomedical research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to exhibit anti-inflammatory and anti-oxidant properties. Additionally, it has been shown to have potential applications in the treatment of diabetes and cardiovascular diseases.

properties

Product Name

N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide

Molecular Formula

C22H17Cl3FN3O3S

Molecular Weight

528.8 g/mol

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H17Cl3FN3O3S/c23-16-9-10-19(25)21(11-16)33(31,32)29(13-15-5-2-1-3-6-15)14-22(30)28-27-12-17-18(24)7-4-8-20(17)26/h1-12H,13-14H2,(H,28,30)/b27-12+

InChI Key

HZVCXEYBDGGZEG-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=C(C=CC=C2Cl)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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